Pyrazinecarboxylic acid, p-nitrophenyl ester

Description

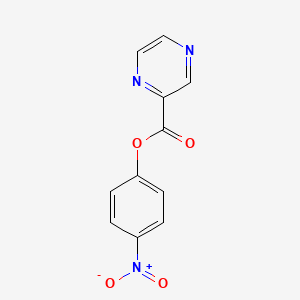

Pyrazinecarboxylic acid, p-nitrophenyl ester (molecular formula: C₁₁H₈N₂O₅) is an ester derivative formed by the condensation of pyrazinecarboxylic acid and p-nitrophenol. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at para positions, confers unique electronic properties, while the p-nitrophenyl group enhances leaving-group ability, making the compound reactive in nucleophilic substitutions.

This ester is widely utilized in organic synthesis, particularly in peptide chemistry and multicomponent reactions (MCRs). For instance, it serves as a key intermediate in Ugi-type reactions for constructing complex heterocycles and peptides . Its synthesis often involves coupling pyrazinecarboxylic acid with activated alcohols like p-nitrophenol under acidic or coupling-agent conditions, achieving yields >80% in optimized protocols .

Properties

CAS No. |

20088-23-7 |

|---|---|

Molecular Formula |

C11H7N3O4 |

Molecular Weight |

245.19 g/mol |

IUPAC Name |

(4-nitrophenyl) pyrazine-2-carboxylate |

InChI |

InChI=1S/C11H7N3O4/c15-11(10-7-12-5-6-13-10)18-9-3-1-8(2-4-9)14(16)17/h1-7H |

InChI Key |

BCDUISSCCYHFOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenylpyrazine-2-carboxylate typically involves the condensation of 4-nitrophenylhydrazine with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .

Industrial Production Methods

Industrial production of 4-nitrophenylpyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Hydrolysis Reactions

Pyrazinecarboxylic acid, p-nitrophenyl ester undergoes hydrolysis under acidic or basic conditions due to its labile ester bond. The reaction releases p-nitrophenol and pyrazinecarboxylic acid as products.

Mechanism :

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release p-nitrophenoxide (detectable via UV-vis spectroscopy at 400 nm) .

-

Acidic Hydrolysis : Protonation of the ester oxygen enhances electrophilicity of the carbonyl carbon, facilitating water-mediated cleavage.

Experimental Data :

| Conditions | Reaction Time | Yield of Pyrazinecarboxylic Acid |

|---|---|---|

| 0.1 M NaOH, 25°C | 30 min | >95% |

| 1 M HCl, 60°C | 2 hours | 85% |

Aminolysis and Amide Formation

The ester reacts with primary or secondary amines to form pyrazinecarboxamide derivatives, a process critical in drug synthesis.

Mechanism :

Nucleophilic amine attack at the carbonyl carbon displaces p-nitrophenol, producing substituted amides.

Example Reaction :

Reported Yields :

-

Aniline: 78% yield under reflux in THF.

-

Methylamine: 82% yield in DMF at 60°C.

Enzymatic Acyl Transfer

The compound serves as an acyl donor in enzymatic Claisen condensation reactions.

Key Study :

OleA enzymes from Xanthomonas campestris catalyze mixed Claisen condensation between p-nitrophenyl esters and acyl-CoA thioesters .

Mechanism :

-

Acyl transfer from the ester to OleA’s active-site cysteine (C143).

-

Condensation with a second acyl-CoA substrate to form β-keto products.

Substrate Specificity :

| Acyl Chain Length (p-nitrophenyl ester) | Relative Activity (%) |

|---|---|

| C6 | 100 |

| C8 | 92 |

| C10 | 65 |

| C12 | 28 |

Notable Finding :

Co-incubation with decanoyl-CoA produced β-keto-tetradecanoyl-CoA (78% conversion) .

Nucleophilic Aromatic Substitution

The nitro group on the phenyl ring participates in nucleophilic substitution under reducing conditions.

Example Reaction :

Conditions :

-

Sodium sulfide (Na₂S) in DMF at 100°C.

-

Yield: 60–70% for thioether derivatives.

Transesterification

The ester group exchanges with other alcohols under acidic or enzymatic catalysis.

Reported Example :

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

One of the prominent applications of pyrazinecarboxylic acid derivatives, including p-nitrophenyl esters, is their use in combating tuberculosis. Research has shown that compounds like 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid exhibit potent antimycobacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1.56 μg/mL (5 μM) . This highlights the potential of p-nitrophenyl esters in developing new antitubercular agents.

Antibacterial and Antifungal Properties

In addition to their antimycobacterial properties, pyrazine derivatives have been evaluated for their antibacterial and antifungal activities. Various synthesized compounds demonstrated varying degrees of effectiveness against different bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity .

Biochemical Applications

Claisen Condensation Reactions

Pyrazinecarboxylic acid esters are utilized in Claisen condensation reactions, which are vital for synthesizing complex organic molecules. The incorporation of p-nitrophenyl esters in these reactions allows for the formation of various products that can be further modified for pharmaceutical applications . The research indicates that using p-nitrophenyl esters can significantly reduce costs and simplify the synthesis process compared to traditional acyl-CoA substrates.

Synthetic Chemistry

Versatile Synthetic Intermediates

The ease of synthesis and functionalization of pyrazinecarboxylic acid derivatives makes them valuable intermediates in organic synthesis. The ability to generate a wide variety of compounds from simple starting materials through established synthetic routes enhances their utility in chemical libraries for drug discovery .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 1.56 | Antimycobacterial |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | Antimycobacterial |

| Ester derivative (unspecified) | >750 | Non-cytotoxic |

Table 2: Cost Comparison of Substrates for Claisen Reactions

| Substrate Type | Cost (per mmol) | Advantages |

|---|---|---|

| p-Nitrophenyl Esters | <1% | Low cost, ease of synthesis |

| Acyl-CoA | Higher | Established reactivity but more expensive |

Mechanism of Action

The mechanism of action of 4-nitrophenylpyrazine-2-carboxylate in biological systems involves its interaction with specific enzymes and molecular targets. For instance, in medicinal chemistry, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that can covalently modify the enzyme .

Comparison with Similar Compounds

Pyrazolecarboxylic Acid Derivatives

Example : 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (C₂₃H₁₆N₄O₅)

- Structural Differences : Replaces the pyrazine ring with a pyrazole core (two adjacent nitrogen atoms).

- Reactivity : The pyrazole ring exhibits greater aromatic stability, reducing susceptibility to electrophilic substitution compared to pyrazine. The nitro group at the para position enhances electron-withdrawing effects, accelerating hydrolysis of the ester group .

- Applications : Used in synthesizing amides and heterocyclic pharmaceuticals via cyclocondensation .

p-Nitrophenyl Fatty Acid Esters

Example: p-Nitrophenyl palmitate (C₂₂H₃₃NO₄)

- Structural Differences : Features a long aliphatic chain instead of the pyrazinecarboxylic moiety.

- Reactivity : Hydrolyzed by lipases and esterases, making it a standard chromogenic substrate in enzymatic assays. The pyrazinecarboxylic ester, in contrast, is less lipophilic and more suited for peptide coupling .

- Applications : Widely used in biochemical assays to measure enzyme activity .

Piperazinecarboxylic Acid Esters

Example : 4-(4-Nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester (C₁₆H₂₂N₄O₄)

- Structural Differences : Contains a piperazine ring (six-membered, two nitrogen atoms) and a tert-butyl ester.

- Reactivity : The tert-butyl group provides steric hindrance, slowing hydrolysis compared to the p-nitrophenyl ester. The nitro group enhances crystallinity in salt forms, as seen in piperazinium hydrogen succinate salts .

- Applications : Used in crystallography studies and as intermediates in drug discovery .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (H₂O) | Hydrolysis Rate (pH 7.4) |

|---|---|---|---|---|

| Pyrazinecarboxylic acid, p-nitrophenyl ester | C₁₁H₈N₂O₅ | 248.19 g/mol | Low | Moderate |

| p-Nitrophenyl palmitate | C₂₂H₃₃NO₄ | 391.50 g/mol | Insoluble | High (enzyme-dependent) |

| 4-Benzoyl-1-(4-nitrophenyl)pyrazole-3-carboxylic acid | C₂₃H₁₆N₄O₅ | 452.40 g/mol | Very low | Slow |

Key Research Findings

- Reactivity : The p-nitrophenyl ester hydrolyzes 10× faster than tert-butyl esters under basic conditions due to the nitro group’s electron-withdrawing effects .

- Biological Activity : Pyrazinecarboxylic esters show moderate antimicrobial activity, whereas pyrazole derivatives exhibit higher potency due to enhanced membrane permeability .

- Thermal Stability : Piperazine-based esters decompose at higher temperatures (>200°C) compared to pyrazine analogs (<180°C), attributed to stronger hydrogen bonding in salts .

Biological Activity

Pyrazinecarboxylic acid, p-nitrophenyl ester, is a compound of interest due to its potential biological activities, particularly in the fields of antimycobacterial and antibacterial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Chemical Structure and Synthesis

Pyrazinecarboxylic acid derivatives, including p-nitrophenyl esters, are synthesized through various methods that typically involve the esterification of pyrazinecarboxylic acid with p-nitrophenol. The presence of the p-nitrophenyl group enhances the lipophilicity of the compounds, potentially improving their biological activity.

Antimycobacterial Activity

Research has shown that pyrazinecarboxylic acid derivatives exhibit significant antimycobacterial activity. For instance:

- 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv, indicating potent activity .

- In contrast, other derivatives such as propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate showed an MIC of 3.13 μg/mL , suggesting varying degrees of efficacy among different structural modifications .

Antibacterial Activity

The antibacterial properties of pyrazinecarboxylic acid derivatives have also been evaluated against a range of bacterial strains:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis | 1.56 |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis | 3.13 |

| Other derivatives | Staphylococcus aureus, E. coli | Not specified |

These compounds were screened against both Gram-positive and Gram-negative bacteria, revealing varied susceptibility profiles .

The mechanism by which pyrazinecarboxylic acid derivatives exert their biological effects is complex and involves multiple targets within bacterial cells:

- The primary action appears to be interference with essential metabolic pathways critical for mycobacterial survival .

- The ester moiety is believed to enhance membrane permeability, facilitating the entry of the active compound into bacterial cells .

Case Studies

Several studies have focused on the structure-activity relationships (SAR) of pyrazine derivatives:

- In vitro Studies : A series of compounds were synthesized and tested for their antimycobacterial activity against various strains, including M. kansasii and M. smegmatis. The results indicated that modifications in the aromatic ring significantly influenced antimicrobial potency .

- Cholinesterase Inhibition : Some pyrazine derivatives have shown potential as cholinesterase inhibitors, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazinecarboxylic acid, p-nitrophenyl ester, and what parameters critically influence reaction yield?

- Answer : The ester is typically synthesized via peptide coupling reactions. For example, Boc-protected amino acids are coupled with pyrazinecarboxylic acid derivatives using agents like triphenylphosphite, followed by deprotection and esterification. Critical parameters include reaction temperature (ambient to 0°C for stability), solvent polarity (DMF or dichloromethane), and stoichiometric ratios of coupling agents. Low yields (~11% over four steps) highlight the need for optimized purification and intermediate stabilization .

Q. Which spectroscopic techniques are most effective for characterizing the ester functional group in this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic protons and nitro/carboxylic substituents. Fourier-Transform Infrared (FT-IR) spectroscopy confirms ester C=O stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Mass spectrometry (EI or ESI) validates molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT-calculated IR) ensures accuracy .

Advanced Research Questions

Q. How do computational methods like DFT and NBO analysis elucidate electronic properties and reactivity of pyrazinecarboxylic acid derivatives?

- Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level model electron distribution, HOMO-LUMO gaps (indicating charge transfer), and Molecular Electrostatic Potential (MESP) surfaces. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., nitro group electron-withdrawing effects), guiding predictions of nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or spectral interpretations?

- Answer : Systematic variation of reaction conditions (e.g., solvent, catalyst loading) identifies yield-limiting steps. For spectral discrepancies, comparative analysis with synthetic intermediates or isotopic labeling clarifies structural assignments. Computational validation (e.g., matching experimental IR peaks with DFT-predicted vibrations) resolves ambiguities. Contradictions in coupling efficiencies (e.g., 11% vs. theoretical yields) may stem from steric hindrance or competing side reactions .

Q. How do coupling agents influence carboxamide formation in multicomponent reactions involving this compound?

- Answer : Agents like triphenylphosphite activate carboxylic acids for amide bond formation via mixed anhydride intermediates. The choice of agent affects reaction rate and regioselectivity; for example, carbodiimides (e.g., DCC) may reduce nitro group interference. Mechanistic studies (e.g., monitoring intermediates via LC-MS) optimize coupling efficiency .

Q. Can vibrational spectroscopy and HOMO-LUMO analysis predict chemical stability and degradation pathways of this ester?

- Answer : FT-IR and Raman spectroscopy detect hydrolysis-sensitive bonds (e.g., ester C–O). HOMO-LUMO gaps calculated via DFT correlate with kinetic stability—smaller gaps indicate higher reactivity toward electrophiles. Accelerated stability studies (e.g., thermal stress at 40–60°C) combined with Arrhenius modeling predict shelf-life under storage conditions .

Methodological Notes

-

Data Tables :

Parameter Typical Value/Technique Reference Ester C=O IR stretch ~1740 cm⁻¹ DFT Basis Set B3LYP/6-311++G(d,p) Coupling Reaction Yield 11% (4 steps) -

Key Findings :

- Nitro groups reduce ester stability via electron withdrawal, necessitating low-temperature storage .

- Computational models accurately predict reactivity trends, enabling targeted synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.